![molecular formula C6H4FN3 B1144010 5-Fluoro-1H-pyrazolo[3,4-B]pyridine CAS No. 1256788-84-7](/img/structure/B1144010.png)

5-Fluoro-1H-pyrazolo[3,4-B]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

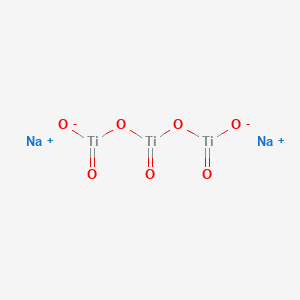

The synthesis of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine and its derivatives often involves condensation reactions of amino-pyrazoles with fluorinated diketones or aldehydes. For instance, Joshi et al. (1979) synthesized fluorine-containing 5-amino-1,3-disubstituted pyrazoles, which were further reacted with fluorinated 1,3-diketones to produce 1H-pyrazolo[3,4-b]pyridines, confirmed by spectral studies (Joshi, Pathak, & Garg, 1979).

Molecular Structure Analysis

The molecular structure of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine derivatives has been extensively studied using spectroscopic methods. For example, Halim and Ibrahim (2022) performed quantum studies, including density functional theory (DFT) calculations, to analyze the molecular structure and properties of a novel 5-Fluoro-1H-pyrazolo[3,4-b]pyridine derivative, confirming its stability and electronic characteristics (Halim & Ibrahim, 2022).

Chemical Reactions and Properties

5-Fluoro-1H-pyrazolo[3,4-b]pyridines undergo various chemical reactions, including ring closure and multi-component reactions, enabling the synthesis of complex heterocyclic compounds. El‐Borai et al. (2012) described an efficient one-pot synthesis method for pyrazolo[3,4-b]pyridine derivatives, highlighting their potential in antibacterial and antitumor activities (El‐Borai, Rizk, Abd‐Aal, & El-Deeb, 2012).

Physical Properties Analysis

The physical properties of 5-Fluoro-1H-pyrazolo[3,4-b]pyridine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. Studies on the crystal structure and optical properties of these compounds provide insights into their behavior in different conditions. Yang et al. (2011) synthesized and characterized pyrazolo[1,5-a]pyridine-containing 2,5-diaryl-1,3,4-oxadiazole derivatives, analyzing their absorption and fluorescence properties (Yang, Mu, Chen, Feng, Jia, & Wang, 2011).

Wissenschaftliche Forschungsanwendungen

-

Synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives : This field involves the development of synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives. The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system .

-

Biomedical Applications : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date. This review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine, and the biomedical applications of such compounds .

-

Synthesis of 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile : 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile was a key intermediate for the preparation of vericiguat. A new approach for the synthesis was developed from 2-chloro-5-fluoronicotinic acid, a commercially available material, in an overall yield of 48.3% .

-

PPARα Activation : 1H-pyrazolo-[3,4-b]pyridine has been used as a skeleton of PPARα agonists, which are ligand-dependent transcriptional factors that belong to the nuclear receptor superfamily. They recognize peroxisome proliferator-responsive elements in the promoter region of target genes involved in lipid and glucose metabolism, adipogenesis, and inflammation .

-

Preparation of Vericiguat : 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile is a key intermediate for the preparation of vericiguat . A new approach for the synthesis of this compound was developed from 2-chloro-5-fluoronicotinic acid, a commercially available material, in an overall yield of 48.3% .

-

Dyslipidemia Treatment : 1H-pyrazolo-[3,4-b]pyridine has been used as a skeleton of PPARα agonists . PPARα are ligand-dependent transcriptional factors that belong to the nuclear receptor superfamily. They recognize peroxisome proliferator-responsive elements in the promoter region of target genes involved in lipid and glucose metabolism, adipogenesis, and inflammation .

-

Synthesis of Heterocyclic Compounds : This field involves the development of synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives. The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system .

-

Biological Activity Studies : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date. This review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine, and the biological activity of such compounds .

Eigenschaften

IUPAC Name |

5-fluoro-1H-pyrazolo[3,4-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FN3/c7-5-1-4-2-9-10-6(4)8-3-5/h1-3H,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNOJSDJMLDYOIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=NC=C1F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-1H-pyrazolo[3,4-B]pyridine | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-tert-Butyl 4-(hydroxyimino)spiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1143927.png)

![5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid](/img/structure/B1143935.png)

![6-[Bis(tert-butoxycarbonyl)amino]-4-aminopyrimidine](/img/structure/B1143938.png)